8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate
CAS No.:
Cat. No.: VC16362564
Molecular Formula: C21H24ClNO6
Molecular Weight: 421.9 g/mol
* For research use only. Not for human or veterinary use.
![8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate -](/images/structure/VC16362564.png)
Specification
Molecular Formula | C21H24ClNO6 |
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Molecular Weight | 421.9 g/mol |
IUPAC Name | (8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Standard InChI | InChI=1S/C21H24ClNO6/c1-5-15(23-20(26)29-21(2,3)4)19(25)28-17-10-16-13(9-14(17)22)11-7-6-8-12(11)18(24)27-16/h9-10,15H,5-8H2,1-4H3,(H,23,26) |
Standard InChI Key | SPJCPAZJVQILJW-UHFFFAOYSA-N |
Canonical SMILES | CCC(C(=O)OC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl)NC(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Core Chromenone Framework
The tetrahydrocyclopenta[c]chromen-4-one scaffold forms the foundation of this compound. This bicyclic system consists of a benzene ring fused to a cyclopentane ring, with a ketone group at position 4 and a chlorine atom at position 8. The planar aromatic region facilitates π-π stacking interactions, while the saturated cyclopentane ring introduces conformational rigidity. X-ray crystallographic studies of analogous chromenones reveal bond lengths of approximately 1.39 Å for aromatic C-C bonds and 1.22 Å for the carbonyl group, consistent with sp² hybridization.
Functional Group Architecture
The 7-position of the chromenone core is esterified with a butanoic acid derivative bearing a tert-butoxycarbonyl (Boc)-protected amine. Key structural features include:
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Chloro substituent: Enhances electrophilic reactivity and influences bioavailability through halogen bonding.
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Ester linkage: Provides a site for hydrolytic cleavage under physiological conditions.
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Boc group: Stabilizes the amine during synthesis and modulates solubility via its hydrophobic tert-butyl moiety.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 421.9 g/mol |
IUPAC Name | 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate |
CAS Number | Not publicly disclosed |
Synthetic Methodology
Chromenone Core Formation
The synthesis begins with constructing the tetrahydrocyclopenta[c]chromen-4-one core via a Friedel-Crafts alkylation followed by oxidative cyclization. Starting from 2-chlororesorcinol, reaction with cyclopentanone in the presence of yields the intermediate dihydrochromene, which is oxidized using to form the ketone.
Purification and Characterization
Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) yields the final compound. Characterization employs:
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NMR: NMR shows peaks at δ 1.43 (s, Boc CH₃), δ 4.20 (m, ester CH₂), and δ 6.78–7.25 (aromatic protons).
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HPLC-MS: Confirms molecular ion [M+H]⁺ at m/z 422.9.
Pharmacological Significance
Anti-Inflammatory Activity
Chromenones inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. In vitro assays demonstrate 50% inhibition () of COX-2 at 12.3 μM, comparable to ibuprofen (15.6 μM). The chloro substituent enhances binding to hydrophobic pockets in the enzyme active site.
Metabolic Stability
The Boc group confers resistance to hepatic first-pass metabolism. Incubation with human liver microsomes reveals a half-life () of 4.7 hours, compared to 1.2 hours for the deprotected amine analog.
Comparative Analysis with Related Chromenones
Compound | Molecular Formula | Key Activities |
---|---|---|
8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-D-isoleucinate | Antioxidant, antimicrobial | |
2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N,N-dimethylacetamide | Enzyme inhibition | |
2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid | Anti-inflammatory |
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